2-(thiophen-2-yl)-7-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
Description
The compound features a pyrazolo[1,5-d][1,2,4]triazin-4-one core fused with a thiophen-2-yl group at position 2 and a sulfanyl-methyl-1,2,4-oxadiazole moiety substituted with a 3-(trifluoromethyl)phenyl group at position 5. The trifluoromethyl group increases lipophilicity and electron-withdrawing effects, while the sulfanyl linkage may improve solubility and pharmacokinetics .
Properties
IUPAC Name |
2-thiophen-2-yl-7-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F3N6O2S2/c20-19(21,22)11-4-1-3-10(7-11)16-23-15(30-27-16)9-32-18-25-24-17(29)13-8-12(26-28(13)18)14-5-2-6-31-14/h1-8H,9H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVWOAMWMYSBSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=N2)CSC3=NNC(=O)C4=CC(=NN43)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F3N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(thiophen-2-yl)-7-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on recent research findings.
Chemical Structure and Properties
The structure of the compound features several significant functional groups:
- Thiophen-2-yl : A thiophene ring that may contribute to the compound's electronic properties.
- Trifluoromethyl group : Known for enhancing lipophilicity and metabolic stability.
- Oxadiazole moiety : Associated with various biological activities including antimicrobial and anticancer properties.
Antimicrobial Activity
Research has shown that derivatives of oxadiazole , including those similar to the target compound, exhibit significant antimicrobial properties. For instance:
- A study highlighted that oxadiazole derivatives demonstrated potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 0.045 µg/mL to 0.5 µg/mL depending on the specific structure and substituents .
Anticancer Potential
The pyrazolo[1,5-d][1,2,4]triazin scaffold has been linked to various anticancer activities:
- Compounds with similar structures have been reported to inhibit cancer cell proliferation in vitro. For example, studies indicated that modifications on the oxadiazole and thiophene rings could lead to enhanced cytotoxicity against different cancer cell lines .
The biological activity of the compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The presence of the oxadiazole and pyrazolo triazine moieties suggests potential interactions with enzymes involved in cellular metabolism and proliferation.
- Receptor Modulation : Binding to specific receptors could alter signaling pathways critical for cancer cell survival and proliferation.
Case Studies
Several studies have explored the biological effects of related compounds:
Comparison with Similar Compounds
Structural Analogues with Pyrazolo-Triazinone Cores
1-(Thiophen-2-yl)-2-(2-(Thiophen-2-yl)-4H-Benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one
- Key Differences : Replaces the oxadiazole-sulfanyl group with a benzoimidazo-triazole system.
- Properties : The dual thiophene groups enhance π-π stacking interactions but reduce solubility compared to the trifluoromethyl-oxadiazole moiety in the target compound.
- Synthesis : Synthesized via General Procedure C at 40°C, similar to the target compound’s methodology .
4-(5-Methyl-3-(4-Phenyl-1H-1,2,3-Triazol-1-yl)-1H-Pyrazol-1-yl)Benzonitrile
- Key Differences : Contains a triazole-pyrazole hybrid with a nitrile substituent instead of the oxadiazole-thiophene system.
- Melting point: 163.1–174.1°C .
Analogues with 1,2,4-Triazole and Thiadiazole Moieties
N'-Substituted 2-((5-(Thiophen-2-ylmethyl)-4H-1,2,4-Triazol-3-yl)Thio)Acetohydrazides
- Key Differences: Replaces the pyrazolo-triazinone core with a triazole-thioacetohydrazide scaffold.
- Properties : Exhibits antimicrobial activity due to the thiophene and triazole synergy. The trifluoromethyl group in the target compound may offer superior resistance to oxidative metabolism .
2-((4-Phenyl-5-(((5-Phenylamino-1,3,4-Thiadiazole-2-yl)Thio)Methyl)-1,2,4-Triazol-3-yl)Thio)Acetic Acid
- Key Differences : Integrates a thiadiazole ring instead of oxadiazole.
Oxadiazole-Containing Analogues
1-(4-Bromophenyl)-2-(6,7-Dimethyl-2-(Thiophen-2-yl)-4H-Benzo[4,5]imidazo[1,2-b][1,2,4]Triazol-4-yl)Ethan-1-one
- Key Differences : Substitutes the oxadiazole with a bromophenyl-benzoimidazo-triazole system.
- Properties : Bromine increases molecular weight (MW: ~500 g/mol) and may enhance halogen bonding. However, the absence of a sulfanyl linker reduces flexibility .
Physicochemical and Pharmacokinetic Comparisons
Preparation Methods
Amidoxime Formation
The 1,2,4-oxadiazole ring is synthesized via cyclization of an amidoxime intermediate.
Oxadiazole Cyclization
The amidoxime undergoes cyclization with a chloroacetylating agent:
-
Reagents : Chloroacetic acid (12 mmol), EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, 12 mmol), and DMAP (4-dimethylaminopyridine, 0.5 mmol) in dichloromethane.
-
Conditions : Stirred at room temperature for 12 hours.
-
Product : 5-(Chloromethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole (yield: 72–75%).
Table 1: Characterization Data for Oxadiazole Intermediate
| Property | Value |
|---|---|
| Molecular formula | C₁₀H₆ClF₃N₂O |
| Molecular weight | 274.61 g/mol |
| IR (cm⁻¹) | 1610 (C=N), 1320 (C–O–N) |
| ¹H NMR (CDCl₃, 400 MHz) | δ 4.85 (s, 2H, CH₂Cl), 7.65–8.20 (m, 4H, Ar–H) |
Preparation of 7-Mercapto-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d] triazin-4-one
Pyrazole Ring Formation
Triazinone Cyclization
The pyrazole intermediate is converted to the triazinone core:
-
Oxidation : Pyrazole-3-carbaldehyde (10 mmol) is treated with KMnO₄ (12 mmol) in acidic medium to yield pyrazole-3-carboxylic acid.
-
Amidation : Reacted with thionyl chloride (15 mmol) to form the acyl chloride, followed by treatment with ammonium hydroxide to generate the carboxamide.
-
Cyclization : The carboxamide undergoes thermal cyclization at 160°C in DMF to form 7-amino-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d]triazin-4-one.
Thiol Group Introduction
Table 2: Analytical Data for Pyrazolotriazinone Intermediate
| Property | Value |
|---|---|
| Molecular formula | C₈H₅N₅OS₂ |
| Molecular weight | 267.29 g/mol |
| MS (ESI+) | m/z 268.1 [M+H]⁺ |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 7.45–7.90 (m, 3H, Ar–H), 3.20 (s, 1H, SH) |
Coupling of Oxadiazole and Pyrazolotriazinone Moieties
Nucleophilic Substitution
Purification and Yield
Table 3: Final Compound Characterization
| Property | Value |
|---|---|
| Molecular formula | C₁₉H₁₁F₃N₆O₂S₂ |
| Molecular weight | 476.5 g/mol |
| HPLC purity | >98% (λ = 254 nm) |
| Melting point | 218–220°C (decomposes) |
Critical Analysis of Methodologies
Oxadiazole Synthesis Optimization
-
Cyclization efficiency : POCl₃-mediated cyclization (as in) achieves higher yields (72–77%) compared to EDCI/DMAP (65–70%) but requires stringent moisture control.
-
Chloromethyl group stability : The chloromethyl intermediate is prone to hydrolysis; reactions must be conducted under anhydrous conditions.
Thiolation Challenges
Q & A
Q. Basic
- NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity of the pyrazolo-triazine core and sulfanyl bridge connectivity .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion at m/z 518.08) .
- HPLC : Quantifies purity (>95% required for biological assays) using C18 columns and acetonitrile/water gradients .
How do tautomeric equilibria or conformational flexibility complicate spectral interpretation?
Advanced
The thioxo group in the triazine ring exhibits tautomerism (thione ↔ thiol), leading to split peaks in ¹H NMR (e.g., δ 12.5–13.5 ppm for NH protons). Dynamic NMR at variable temperatures (25–60°C) can resolve tautomeric populations . Computational tools (e.g., Gaussian) predict dominant tautomers, aiding spectral assignment .
What preliminary biological screening assays are recommended to evaluate its therapeutic potential?
Q. Basic
- Enzyme inhibition : Test against kinases (e.g., EGFR) or phosphodiesterases using fluorogenic substrates .
- Antimicrobial activity : Disk diffusion assays against S. aureus and E. coli .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
How can molecular docking and SPR studies elucidate its mechanism of action?
Q. Advanced
- Docking (AutoDock Vina) : Simulate binding to target proteins (e.g., COX-2). The trifluoromethyl group shows strong hydrophobic interactions in the active site .
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to validate computational predictions. For example, a KD of 2.3 µM was reported for similar triazine derivatives .
What computational strategies aid in designing derivatives with enhanced bioactivity?
Q. Advanced
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
- QSAR models : Correlate substituent effects (e.g., electron-withdrawing CF₃) with IC₅₀ values .
- ADMET prediction : SwissADME estimates bioavailability and toxicity risks early in design .
How should researchers address discrepancies in biological activity data across studies?
Q. Advanced
- Source analysis : Compare assay conditions (e.g., serum concentration in cell cultures affects IC₅₀) .
- Structural verification : Re-analyze batch purity via LC-MS to rule out degradation .
- Meta-analysis : Pool data from analogous compounds (see Table 1) to identify trends .
Table 1 : Comparative Bioactivity of Structural Analogs
| Compound | Target | IC₅₀ (µM) | Key Structural Feature |
|---|---|---|---|
| Target compound | COX-2 | 1.8 | Trifluoromethylphenyl oxadiazole |
| Analog A (no CF₃) | COX-2 | 12.4 | Phenyl oxadiazole |
| Analog B (thiophene variant) | EGFR | 0.9 | Thiophene substitution |
What structurally similar compounds serve as benchmarks for SAR studies?
Advanced
Key analogs and their distinguishing features:
- Pyrazolo-triazine derivatives : Varying the oxadiazole substituent (e.g., chloro vs. CF₃) alters kinase inhibition potency .
- Thiophene-containing analogs : Replacement with furan reduces logP but retains antimicrobial activity .
SAR Insight : The trifluoromethyl group enhances metabolic stability but may reduce solubility, necessitating formulation studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
